molecular formula C18H33Br B1149721 (6Z,9Z)-18-bromooctadeca-6,9-diene CAS No. 13044-37-6

(6Z,9Z)-18-bromooctadeca-6,9-diene

Cat. No. B1149721
CAS RN: 13044-37-6
M. Wt: 329.35862
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar diene compounds involves multi-step processes starting from simpler brominated or iodinated precursors. For example, the synthesis of 18-Iodooctadeca-(8Z,11Z)-dienoic acid, a related compound, is achieved through a Cu(I)-catalyzed cross-coupling reaction, followed by hydrogenation and substitution reactions to introduce iodine at the desired position (Ivanov et al., 2000). Similarly, the synthesis of various dienes and dienones involves strategic functional group manipulations and coupling reactions (Berdeaux et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of dienes involves spectroscopic methods and crystallography to elucidate the configuration of double bonds and the overall geometry of the molecule. For instance, the characterization of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene through NMR, FT-IR spectroscopy, and X-ray diffraction provides insights into the arrangement of bromine atoms and the structure of the cyclohexadiene core (Edder et al., 2019).

Chemical Reactions and Properties

Dienes undergo a variety of chemical reactions, including cross-coupling, cyclization, and Diels-Alder reactions, influenced by their double bond configuration and substituents. For example, the allylic bromination of 9-oxabicyclo[3.3.1]nona-2,6-diene demonstrates the reactivity of dienes towards halogenation, leading to dibromo and tribromo derivatives with allylic and vinylic bromine atoms (Bassioni et al., 2005). The use of Br/Cl in promoting gold-catalyzed rearrangement of propargylic carboxylates further exemplifies the diversity of reactions dienes participate in, yielding diene products suitable for further chemical transformations (Wang et al., 2010).

Scientific Research Applications

  • Synthesis of Sex Pheromones : A study reports the stereoselective synthesis of similar compounds used as sex pheromones for certain moth species. These compounds are crucial in understanding and potentially controlling pest populations (Vig et al., 1990).

  • Use in Attractants : Another research found that a mixture containing a similar compound acts as a sex attractant for male moths of a specific species. This has implications for biological control and understanding insect behavior (Szöcs et al., 1984).

  • Chemical Synthesis and Reactions : Studies have explored various chemical reactions involving brominated dienes, such as conjugated dienes formation, highlighting their utility in organic synthesis and chemical engineering (Grigg et al., 1984; Grigg et al., 1988).

  • Cytotoxic Properties : A study isolated acetylenic brominated derivatives, including 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoic acid, from a marine sponge and found them to have selective cytotoxicity against human breast cancer cells (Alarif et al., 2013).

  • Potential in Cancer Research : Another research identified a similar brominated compound from a marine sponge, which showed potent selective antitumor activity towards specific cancer cell lines, indicating its potential in cancer research (Alarif et al., 2013).

Safety and Hazards

“(6Z,9Z)-18-Bromooctadeca-6,9-diene” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(6Z,9Z)-18-bromooctadeca-6,9-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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